2-((2-Nitrophenyl)thio)benzoic acid
Overview
Description
2-((2-Nitrophenyl)thio)benzoic acid is an organic compound with the molecular formula C13H9NO4S It is characterized by the presence of a nitrophenyl group attached to a benzoic acid moiety through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Nitrophenyl)thio)benzoic acid typically involves the reaction of 2-nitrothiophenol with a benzoic acid derivative. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond between the nitrophenyl and benzoic acid groups. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-((2-Nitrophenyl)thio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving thiol groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Nitrophenyl)thio)benzoic acid involves its interaction with thiol groups in proteins and enzymes. The sulfur atom in the compound can form covalent bonds with thiol groups, leading to the modification of protein function. This interaction can affect various molecular pathways and biological processes.
Comparison with Similar Compounds
2-((2-Nitrophenyl)thio)acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
2-((2-Nitrophenyl)thio)propionic acid: Contains a propionic acid group.
2-((2-Nitrophenyl)thio)butanoic acid: Features a butanoic acid group.
Uniqueness: 2-((2-Nitrophenyl)thio)benzoic acid is unique due to its specific combination of a nitrophenyl group and a benzoic acid moiety linked through a sulfur atom. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
2-((2-Nitrophenyl)thio)benzoic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, along with structure-activity relationships (SAR) and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C₁₃H₉NO₄S. The presence of a nitro group and a thioether linkage in its structure contributes to its reactivity and biological activity.
Anticancer Activity
Research indicates that this compound and its derivatives exhibit promising anticancer properties. Notably:
- Mechanism of Action : Certain derivatives have been shown to induce apoptosis in cancer cells by inhibiting cell proliferation and targeting specific signaling pathways associated with cancer cell survival.
- Case Study : A study involving ruthenium(II) complexes that incorporate this compound as a ligand demonstrated light-activated anticancer activity, suggesting potential for targeted cancer therapies.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties:
- Antibacterial and Antifungal Effects : Studies have synthesized 1,3,4-oxadiazole derivatives containing the 2-((2-nitrophenyl)thio) moiety, which exhibited significant antibacterial and antifungal activities .
- Structure-Activity Relationship : Variations in the substituents on the aromatic rings have been correlated with changes in antimicrobial efficacy, highlighting the importance of SAR in developing effective antimicrobial agents.
Anti-inflammatory Properties
The compound has been investigated for its role as a leukotriene B4 receptor antagonist:
- Inflammatory Disease Treatment : Derivatives such as SB 201993 have shown potent antagonistic activity against leukotriene B4 receptors, indicating potential therapeutic applications in treating inflammatory diseases.
Inhibitory Activities Against HIV
Research has indicated that compounds structurally similar to this compound exhibit moderate to good inhibitory activity against HIV-1 growth. This suggests avenues for further development in antiviral therapies.
Table of Biological Activities
Properties
IUPAC Name |
2-(2-nitrophenyl)sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOKPGGNWNCXQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327466 | |
Record name | NSC658183 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19806-43-0 | |
Record name | NSC658183 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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